molecular formula C11H16N2O B12948538 Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B12948538
M. Wt: 192.26 g/mol
InChI Key: PHPCZKXXBSAOLF-UHFFFAOYSA-N
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Description

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a pyridine ring and a tetrahydropyran ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of pyridine-4-carboxaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the pyridine ring to piperidine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)amine
  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanol
  • Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)carboxamide

Uniqueness

Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring connected via a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

oxan-4-yl(pyridin-4-yl)methanamine

InChI

InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2

InChI Key

PHPCZKXXBSAOLF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC=NC=C2)N

Origin of Product

United States

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